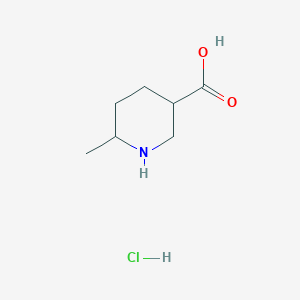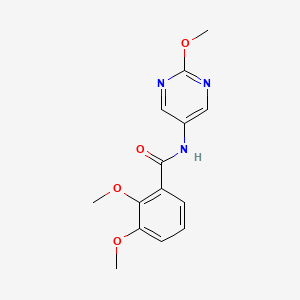![molecular formula C20H25N3OS B2588931 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207036-17-6](/img/structure/B2588931.png)
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine, also known as PAP-1, is a selective inhibitor of the enzyme P2X7 receptor. P2X7 receptor is a transmembrane protein that is involved in various physiological and pathological processes, including inflammation, pain, and autoimmune diseases. PAP-1 has been extensively studied for its potential therapeutic applications in these areas.
Mecanismo De Acción
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine selectively inhibits the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, this compound can reduce inflammation and pain, as well as prevent tissue damage caused by excessive immune activation. This compound has also been shown to modulate the activity of other ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, preventing the activation of immune cells, and inducing cancer cell death. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is its selectivity for the P2X7 receptor, which allows for specific targeting of this pathway without affecting other ion channels or receptors. This compound is also relatively stable and can be administered orally or intravenously. However, this compound has some limitations, including its low solubility in water and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine. One area of interest is the development of more potent and selective P2X7 receptor inhibitors, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation and immune activation play a role. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce the risk of drug resistance.
Métodos De Síntesis
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine can be synthesized through a multi-step process that involves the reaction of 4-butoxyphenylhydrazine with 2-isobutylthiopyrazolo[1,5-a]pyrazine, followed by further reactions with various reagents to obtain the final product. The synthesis method has been optimized to ensure high yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in reducing inflammation, pain, and tissue damage in animal models of arthritis, multiple sclerosis, and neuropathic pain. This compound has also been studied for its potential use in cancer therapy, as it can induce cancer cell death and enhance the effectiveness of chemotherapy.
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-4-5-12-24-17-8-6-16(7-9-17)18-13-19-20(25-14-15(2)3)21-10-11-23(19)22-18/h6-11,13,15H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVDHNSGQXAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)
![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)
![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)


![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)



![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)
![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)